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Compound of Interest

Compound Name: MMV665852

Cat. No.: B1677363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N’-diarylurea compound
MMV665852 and its significance in parasitology research, with a primary focus on its activity
against Schistosoma mansoni, the causative agent of intestinal schistosomiasis. This
document synthesizes key findings on its efficacy, outlines detailed experimental protocols, and
presents data in a structured format to facilitate further research and development in the pursuit
of new antischistosomal therapies.

Introduction

Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment
options largely reliant on a single drug, praziquantel.[1] The emergence of drug resistance
necessitates the discovery and development of novel antischistosomal agents with different
modes of action.[1] MMV665852, an N,N'-diarylurea, was identified as a promising lead
compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400
commercially available malaria-active compounds.[1] This compound has demonstrated
significant activity against Schistosoma mansoni in both larval and adult stages.[1] N,N'-
diarylureas as a chemical class have been investigated for a wide range of biological activities,
including applications in oncology, immunology, and infectious diseases.[1][2]
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The following tables summarize the in vitro and in vivo efficacy of MMV665852 and its analogs

against Schistosoma mansoni.

Table 1: In Vitro Activity of MMV665852 and Analogs against S. mansoni

. Selectivity

Target Time to
Compound IC50 (pM) IC90 (pM) Index (L6

Stage Effect (h)

Cells)

MMV665852 Adult Worms 0.8[1]
Analog 1 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]
Analog 2 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]
Analog 10 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]
Analog 29 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]
Analog 37 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]
Analog 38 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]
Analog 40 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]
Analog 45 Adult Worms <0.8[1] <2.4[1] <1[1] >2.8[1]

Newly

Transformed

0.15 - 5.6[3]

Schistosomul
a (NTS)

Table 2: In Vivo Efficacy of MMV665852 and Analogs in S. mansoni-Infected Mice
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Administration Worm Burden
Compound Dose (mglkg) )

Route Reduction (%)
MMV665852 400[2] Oral (single dose) 53[1]

. 66 (statistically
Analog 1 400[1] Oral (single dose) o
significant)[1]
Other Analogs (8 ]
400[1] Oral (single dose) 0-43[1]

compounds)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Drug Assay against Newly Transformed
Schistosomula (NTS)

e Cercariae Collection and Transformation:S. mansoni cercariae are collected from infected
Biomphalaria glabrata snails.[1] Mechanical transformation is used to obtain schistosomula.

[1]

e Incubation: The newly transformed schistosomula (NTS) are stored for 12 to 24 hours at
37°C and 5% CO2 in Medium 199 supplemented with 5% Fetal Calf Serum (FCS), 100 U/ml|
penicillin, and 100 pg/ml streptomycin.[1]

o Assay Setup: 100 NTS per well are incubated in a 96-well plate with the test compound (e.qg.,
at 33.3 uM) diluted in the supplemented medium.[1] Control wells contain NTS exposed to
drug-free Dimethyl Sulfoxide (DMSO) at a volume equivalent to the highest drug
concentration in the assay.[1]

 Viability Assessment: The viability of the NTS is assessed microscopically at various time
points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]

In Vitro Drug Assay against Adult S. mansoni

e Worm Collection: Adult S. mansoni are collected from infected mice by dissection 49 to 70
days post-infection.[1]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://journals.asm.org/doi/10.1128/AAC.00615-21
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Maintenance: The worms are maintained in RPMI 1640 culture medium supplemented with
5% FCS, 100 U/ml penicillin, and 100 pg/ml streptomycin at 37°C and 5% CO2.[1]

o Assay Setup: Test compounds are diluted to the desired concentration (e.g., 33.3 pM) in the
supplemented RPMI medium in 24-well plates.[1] Three worms of each sex are added to
each well.[1] Control wells contain worms incubated with drug-free DMSO.[1]

 Viability Assessment: The viability of the adult worms is assessed via microscopic readout at
various time points (e.qg., 1, 24, 48, and 72 hours) post-incubation.[1]

In Vivo Efficacy Study in S. mansoni-Infected Mice

e Animal Model: Female mice are infected with S. mansoni cercariae.[1]

o Treatment: At a specified time post-infection (e.g., 49 days), the infected mice are treated
with the test compound via oral gavage at a specific dose (e.g., 400 mg/kg).[1]

o Worm Burden Determination: At a set time after treatment (e.g., 14-21 days), the mice are
euthanized, and the adult worms are recovered by perfusion of the hepatic portal system and
mesenteric veins.[1] The total number of worms is counted, and the worm burden reduction
is calculated by comparing the mean number of worms in the treated group to the untreated
control group.[1]

Visualizations
Drug Discovery and Evaluation Workflow for
MMV665852

The following diagram illustrates the general workflow for the identification and initial evaluation
of MMV665852 as an antischistosomal agent.
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Caption: Workflow for the discovery and evaluation of MMV665852.

Signaling Pathways

Currently, the specific molecular target and the downstream signaling pathway inhibited by
MMV665852 in Schistosoma mansoni have not been elucidated in the available scientific
literature. Phenotypic screening has been the primary method for identifying its
antischistosomal activity.[1][3] Further research, such as target-based screening, genetic, or
proteomic approaches, is required to identify the precise mechanism of action.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1677363?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677363?utm_src=pdf-body
https://www.benchchem.com/product/b1677363?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4356791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion and Future Directions

MMV665852 stands out as a significant lead compound in the search for new antischistosomal
drugs. Its potent in vitro activity against both NTS and adult S. mansoni is promising.[1]
However, the moderate in vivo efficacy of the parent compound highlights the need for further
optimization.[1] Structure-activity relationship studies have identified analogs with improved in
vivo efficacy, suggesting that the N,N'-diarylurea scaffold is a viable starting point for the
development of a clinical candidate.[1]

Future research should focus on:

o Mechanism of Action Studies: Identifying the specific molecular target(s) of MMV665852 in
S. mansoni is crucial for understanding its mode of action and for rational drug design.

o Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: Improving the solubility,
metabolic stability, and overall pharmacokinetic profile of MMV665852 analogs is essential
for enhancing their in vivo efficacy.[1][4]

o Broad-Spectrum Activity: Evaluating the most promising analogs against other Schistosoma
species is necessary to determine their potential as broad-spectrum antischistosomal
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [MMV665852: A Technical Guide on a Promising
Antischistosomal Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677363#mmv665852-and-its-relevance-in-
parasitology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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